molecular formula C7HF4N B098713 2,3,4,5-Tetrafluorobenzonitrile CAS No. 16582-93-7

2,3,4,5-Tetrafluorobenzonitrile

Cat. No. B098713
CAS RN: 16582-93-7
M. Wt: 175.08 g/mol
InChI Key: GLTGXIGJLCSEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrafluorobenzonitrile is a chemical compound that is part of the broader class of tetrafluorobenzonitriles. These compounds are characterized by the presence of four fluorine atoms and a nitrile group attached to a benzene ring. The specific arrangement of fluorine atoms on the benzene ring can significantly influence the chemical and physical properties of these compounds.

Synthesis Analysis

The synthesis of tetrafluorobenzonitrile derivatives often involves the selective cleavage of C–F bonds in pentafluorobenzonitrile. For instance, the synthesis of 2,3,5,6-tetrafluorobenzonitrile-substituted dithiocarbamic acid esters is achieved through a one-pot two-step process that includes nucleophilic addition and substitution reactions . Similarly, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is synthesized via aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene .

Molecular Structure Analysis

The molecular structure of tetrafluorobenzonitrile derivatives has been studied using various spectroscopic methods and X-ray crystallography. For example, the molecular structure of 1,2,4,5-tetrafluorobenzene was determined by electron diffraction and ab initio calculations, revealing a benzene ring with slight deviations from D6h symmetry . The crystal structure of 4-N,N-dimethylamino-2,3,5,6-tetrafluorobenzonitrile shows that the dimethylamino group is out of the plane of the aromatic ring, indicating a significant quinoid nature .

Chemical Reactions Analysis

Tetrafluorobenzonitrile derivatives can undergo various chemical reactions due to the presence of reactive sites such as the nitrile group and the fluorine atoms. For instance, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium leads to more crowded derivatives . The title compounds in another study serve as versatile starting materials for the synthesis of other functionalized tetrasilanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrafluorobenzonitrile derivatives are influenced by the fluorine atoms and the nitrile group. The presence of fluorine atoms can lead to strong intermolecular interactions, such as C–H⋯F–C hydrogen bonding, which affects the crystal packing and stability of these compounds . Electrochemical measurements have been used to investigate the redox properties of these compounds, which are relevant for their potential applications .

Scientific Research Applications

Synthesis and Material Science

2,3,4,5-Tetrafluorobenzonitrile has been extensively utilized in the field of synthetic chemistry and material science. For instance, it has been used in the facile synthesis of dithiocarbamic acid esters, which are promising intermediates for further transformation in various chemical processes (Yin et al., 2015). Additionally, its involvement in the synthesis of novel fluorinated poly(ether nitrile)s, which have applications in creating high-performance materials due to their exceptional solubility and thermal stability, highlights its significance in material science (Kimura et al., 2001).

Crystal Engineering and Photolysis Studies

In crystal engineering, 2,3,4,5-Tetrafluorobenzonitrile has been used to investigate intermolecular interactions in crystalline states and the formation of co-crystals. This research is crucial for understanding molecular alignment and properties in solid forms (Mariaca et al., 2006). Additionally, its role in photolysis studies, particularly in the high-yield nitrene insertion into unactivated C–H bonds, underscores its importance in photochemical reactions (Pandurangi et al., 1994).

Chemical Fixation and Ultrafast Charge Transfer

The compound has been instrumental in the efficient chemical fixation of carbon dioxide with aminobenzonitriles, leading to the synthesis of significant chemical structures like quinazoline-2,4(1H,3H)-diones (Kimura et al., 2012). Moreover, it plays a vital role in ultrafast intramolecular charge transfer and internal conversion studies, providing insights into the fundamental dynamics of electron transfer in molecular systems (Galievsky et al., 2005).

Safety And Hazards

2,3,4,5-Tetrafluorobenzonitrile is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation .

properties

IUPAC Name

2,3,4,5-tetrafluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTGXIGJLCSEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344895
Record name 2,3,4,5-Tetrafluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrafluorobenzonitrile

CAS RN

16582-93-7
Record name 2,3,4,5-Tetrafluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-Tetrafluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrafluorobenzonitrile
Reactant of Route 2
2,3,4,5-Tetrafluorobenzonitrile
Reactant of Route 3
2,3,4,5-Tetrafluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
2,3,4,5-Tetrafluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
2,3,4,5-Tetrafluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2,3,4,5-Tetrafluorobenzonitrile

Citations

For This Compound
10
Citations
Y Minami, H Yoshiyasu, Y Nakao… - Angewandte …, 2013 - Wiley Online Library
Metal-catalyzed activation of saturated CÀC bonds has a great potential in economical and ecofriendly transformations.[1] For example, the reaction involving cleavage of the CÀ C σ …
Number of citations: 87 onlinelibrary.wiley.com
A Matsunami, S Kuwata, Y Kayaki - Organics, 2022 - mdpi.com
The catalytic hydrodefluorination (HDF) with a bifunctional azairidacycle using HCOOK was examined for cyano- and chloro-substituted fluoroarenes, including penta- and …
Number of citations: 1 www.mdpi.com
WJGM Peijnenburg, KGM De Beer… - … and Chemistry: An …, 1993 - Wiley Online Library
The degradation of several substituted benzonitriles was examined in anaerobic sediment‐water systems under laboratory conditions. Formation of the corresponding benzoic acids …
Number of citations: 18 setac.onlinelibrary.wiley.com
YJ Chen, WH Deng, JD Guo, RN Ci… - Journal of the …, 2022 - ACS Publications
Direct C Ar –F arylation is effective and sustainable for synthesis of polyfluorobiaryls with different degrees of fluorination, which are important motifs in medical and material chemistry. …
Number of citations: 22 pubs.acs.org
HI Althagbi - 2013 - researchcommons.waikato.ac.nz
Approximately 42 new arene-perfluoroarene compounds were synthesised by the reaction of pentafluorophenyl derivatives (C₆F₅R; R= CN, Br, Cl, I, CHO, CF₃, H) with imidazole, …
Number of citations: 0 researchcommons.waikato.ac.nz
RS Pandurangi, KV Katti, RR Kuntz… - Inorganic …, 1996 - ACS Publications
Coupling of the TMS derivative of triphenylphosphinimine with 4-azido-2,3,5,6-tetrafluorobenzonitrile give substitution exclusively at the ortho position. The resulting bifunctional …
Number of citations: 12 pubs.acs.org
MM Lee, BR Peterson - ACS omega, 2016 - ACS Publications
We report a new method to quantify the affinity of small molecules for proteins. This method is based on Förster resonance energy transfer (FRET) between endogenous tryptophan (…
Number of citations: 33 pubs.acs.org
AR Katritzky, VS Lobanov… - Journal of chemical …, 1998 - ACS Publications
We recently reported a successful correlation of the normal boiling points of 298 organic compounds containing O, N, Cl, and Br with two molecular descriptors. In the present study the …
Number of citations: 136 pubs.acs.org
T Okazoe, Y Ishibashi - Industrial Arene Chemistry: Markets …, 2023 - Wiley Online Library
In this chapter, an overview of fluoroarenes is given, followed by a description of their synthesis by type of reaction, such as direct Ar–H fluorination, Halex reaction, and diazotization–…
Number of citations: 0 onlinelibrary.wiley.com
松並明日香, 桑田繁樹, 榧木啓人 - 有機合成化学協会誌, 2018 - jstage.jst.go.jp
A series of half-sandwich ruthenium, rhodium, and iridium complexes with chelating amine ligands have been established as metal-ligand cooperative bifunctional catalysts directed to …
Number of citations: 2 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.